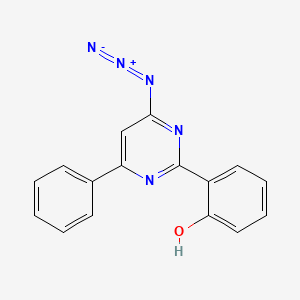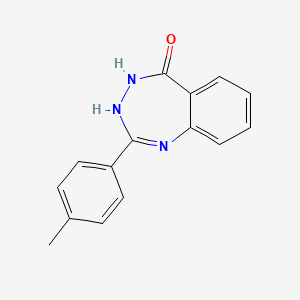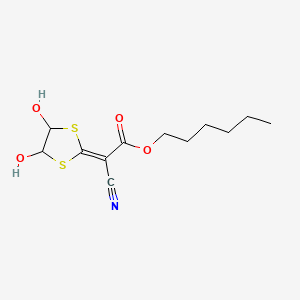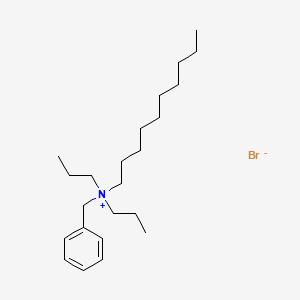
6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound that features both azido and phenylpyrimidine groups. Compounds with azido groups are often used in click chemistry and other applications due to their high reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Azido-6-phenylpyrimidin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one likely involves multiple steps, including the formation of the pyrimidine ring, introduction of the phenyl group, and subsequent azidation. Typical conditions might involve:
Formation of the pyrimidine ring: This could be achieved through a condensation reaction involving appropriate precursors.
Introduction of the phenyl group: This might involve a Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the azido group.
Reduction: Reduction of the azido group could lead to the formation of amines.
Substitution: The azido group is highly reactive and can participate in substitution reactions, particularly in click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts are often used in click chemistry reactions involving azides.
Major Products
Oxidation: Products might include nitro compounds or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Triazoles or other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Click Chemistry: The azido group makes this compound a candidate for click chemistry applications, particularly in the synthesis of triazoles.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Bioconjugation: The compound could be used to label biomolecules through click chemistry.
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is highly specific and efficient, making it useful for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azidophenylpyrimidines: Compounds with similar structures but different substituents.
Phenylpyrimidines: Compounds lacking the azido group.
Eigenschaften
CAS-Nummer |
88236-14-0 |
|---|---|
Molekularformel |
C16H11N5O |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
2-(4-azido-6-phenylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C16H11N5O/c17-21-20-15-10-13(11-6-2-1-3-7-11)18-16(19-15)12-8-4-5-9-14(12)22/h1-10,22H |
InChI-Schlüssel |
VJWDHWJDGINNBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)


![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
![1-[3,3-Di(benzenesulfonyl)propyl]piperidine](/img/structure/B14392804.png)

